UNC4976 TFA mechanism of action on PRC1
UNC4976 TFA mechanism of action on PRC1
An In-depth Technical Guide to the Mechanism of Action of UNC4976 TFA on the PRC1 Subunit CBX7
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial multi-protein epigenetic regulator that plays a pivotal role in maintaining transcriptional repression, particularly during development.[1] The canonical PRC1 (cPRC1) complex is typically recruited to chromatin through the recognition of histone H3 trimethylated at lysine 27 (H3K27me3) by one of its chromobox (CBX) subunits (CBX2, 4, 6, 7, or 8).[2] This interaction is fundamental for localizing the E3 ubiquitin ligase activity of the PRC1 core, which monoubiquitinates histone H2A at lysine 119 (H2AK119ub1), a hallmark of repressed chromatin.[3][4]
Dysregulation of PRC1 activity is implicated in numerous human diseases, including cancer, making its components attractive therapeutic targets.[3] UNC4976 is a potent, cell-permeable peptidomimetic chemical probe. However, its mechanism is not one of direct enzymatic inhibition. Instead, UNC4976 acts as a first-in-class positive allosteric modulator (PAM) of the PRC1 subunit CBX7, fundamentally altering its interactions with chromatin and leading to a unique mode of functional inhibition.[5][6] This document provides a detailed technical overview of this mechanism.
Core Mechanism of Action: Positive Allosteric Modulation of CBX7
UNC4976 does not target the catalytic RING1B/BMI1 core of PRC1. Its mechanism is centered exclusively on the CBX7 chromodomain, the "reader" module that anchors the complex to H3K27me3-marked nucleosomes. The compound functions as a positive allosteric modulator of nucleic acid binding.[5][6][7] This novel mechanism has a dual, counterintuitive effect that culminates in the displacement of PRC1 from its target genes.
-
Antagonism of H3K27me3 Binding: UNC4976 binds to an allosteric site on the CBX7 chromodomain. This conformational change reduces the affinity of the chromodomain for its cognate ligand, the H3K27me3 histone mark. This action effectively antagonizes the primary mechanism of cPRC1 recruitment to specific gene loci.[5][6]
-
Potentiation of Nucleic Acid Binding: Simultaneously, the allosteric binding of UNC4976 enhances CBX7's ability to bind non-specifically to DNA and RNA.[5][6]
The net result is a re-equilibration of the CBX7-containing PRC1 complex. It is displaced from its specific, high-affinity H3K27me3 binding sites on chromatin and redistributed to non-specific sites through lower-affinity interactions with nucleic acids. This delocalization effectively inhibits the targeted gene-silencing function of the CBX7-PRC1 complex.[5]
Signaling Pathway Diagrams
Caption: Canonical PRC1 recruitment via CBX7 recognition of H3K27me3.
Caption: UNC4976 allosterically modulates CBX7, displacing PRC1.
Quantitative Data Summary
The activity of UNC4976 has been characterized across multiple biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Biochemical Activity of UNC4976
| Assay Type | Target Protein | Ligand | Ki (nM) | Comment | Source |
|---|---|---|---|---|---|
| TR-FRET | CBX7 | H3K27me3 | 120 ± 20 | Baseline affinity of CBX7 for its histone mark. | [5] |
| TR-FRET | CBX7 | H3K27me3 + 10 µM UNC4976 | > 25,000 | UNC4976 significantly reduces CBX7 affinity for H3K27me3. | [5] |
| AlphaScreen | CBX7 | Biotin-H3K27me3 peptide | IC50 = 130 ± 10 nM | Potency of UNC4976 in disrupting the CBX7-histone peptide interaction. |[5] |
Table 2: Cellular Activity of UNC4976
| Assay Type | Cell Line | Measurement | EC50 (µM) | Comment | Source |
|---|---|---|---|---|---|
| CBX7-GFP Reporter | U2OS | GFP Signal Recovery | 1.8 ± 0.3 | Measures functional displacement of CBX7 from a reporter gene construct. | [5] |
| NanoBRET | HEK293T | Target Engagement | 0.9 ± 0.1 | Measures direct binding of UNC4976 to CBX7 in living cells. |[5] |
Key Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This in vitro assay was used to determine the IC50 of UNC4976 for the disruption of the CBX7-H3K27me3 interaction.
-
Principle: Donor and acceptor beads are brought into proximity when His-tagged CBX7 binds to a biotinylated H3K27me3 peptide. Laser excitation of the donor bead leads to a singlet oxygen-mediated energy transfer to the acceptor bead, producing a chemiluminescent signal. A competing compound (UNC4976) disrupts the protein-peptide interaction, separating the beads and reducing the signal.
-
Protocol:
-
Reagents are prepared in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
A solution containing 25 nM of biotinylated H3K27me3 peptide (linked to streptavidin-coated acceptor beads) is mixed with 25 nM of His6-tagged CBX7 protein (linked to Ni-NTA-coated donor beads).
-
UNC4976 is added from a dose-response dilution series (e.g., 10-point, 3-fold dilutions).
-
The mixture is incubated in the dark at room temperature for 60 minutes to reach binding equilibrium.
-
The signal is read on a suitable plate reader (e.g., EnVision) at an emission wavelength of 520-620 nm.
-
Data are normalized to controls (DMSO for 0% inhibition, excess non-biotinylated peptide for 100% inhibition) and fitted to a four-parameter dose-response curve to calculate the IC50.
-
Caption: Principle of the AlphaScreen assay for PRC1 inhibitor screening.
Cellular GFP Reporter Assay
This assay was used to quantify the functional activity of UNC4976 in displacing CBX7 from chromatin in a cellular context.[2]
-
Principle: A U2OS cell line is engineered to express a GFP reporter gene under the control of a tetracycline response element (TRE). A second construct expresses CBX7 fused to the Tet-repressor (TetR) DNA binding domain. When recruited to the TRE, the TetR-CBX7 fusion protein establishes a repressive PRC1 domain, silencing GFP expression.[2] Treatment with an effective inhibitor like UNC4976 displaces the TetR-CBX7 fusion protein, de-repressing the locus and restoring GFP expression, which can be quantified by flow cytometry.[2][5]
-
Protocol:
-
Engineered U2OS cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a dose-response dilution series of UNC4976 (or vehicle control).
-
Following a 72-hour incubation period, cells are harvested by trypsinization.
-
The percentage of GFP-positive cells and the mean fluorescence intensity are measured for each condition using a flow cytometer.
-
Data are normalized to a positive control (e.g., cells not expressing the TetR-CBX7 fusion) and a negative control (vehicle-treated cells).
-
The normalized data are fitted to a dose-response curve to determine the cellular EC50.
-
References
- 1. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7. | Sigma-Aldrich [merckmillipore.com]
